molecular formula C6H3Cl3N2O B1379321 2,4,6-Trichloronicotinamide CAS No. 53815-29-5

2,4,6-Trichloronicotinamide

Cat. No.: B1379321
CAS No.: 53815-29-5
M. Wt: 225.5 g/mol
InChI Key: IQLNRTPWCZJLOP-UHFFFAOYSA-N
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Description

2,4,6-Trichloronicotinamide is a chemical compound with the molecular formula C₆H₃Cl₃N₂O and a molecular weight of 225.46 g/mol . It is a derivative of nicotinamide, where three chlorine atoms are substituted at the 2, 4, and 6 positions of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

2,4,6-Trichloronicotinamide, also known as 2,4,6-trichloropyridine-3-carboxamide, is a chemical compound with the formula C6H3Cl3N2O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloronicotinamide typically involves the chlorination of nicotinamide. One common method includes the reaction of nicotinamide with phosphorus oxychloride (POCl₃) in the presence of a catalyst such as dimethylaniline . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This involves using high-purity reagents and controlling the reaction temperature and time precisely. The product is then isolated and purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloronicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,6-Trichloronicotinamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trichloronicotinamide is unique due to its amide group, which imparts specific chemical properties such as increased solubility in polar solvents and the ability to form hydrogen bonds. These properties make it particularly useful in applications where interaction with biological molecules is required .

Properties

IUPAC Name

2,4,6-trichloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3N2O/c7-2-1-3(8)11-5(9)4(2)6(10)12/h1H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLNRTPWCZJLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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